1,2,5-Thiadiazol-3-ol
Description
Overview of the 1,2,5-Thiadiazole (B1195012) Scaffold in Heterocyclic Chemistry
The 1,2,5-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This structural motif is a key building block in the field of heterocyclic chemistry and has garnered significant interest in medicinal chemistry and materials science. researchgate.netbohrium.com The 1,2,5-thiadiazole ring and its analogues are subjects of escalating research interest due to their diverse applications. researchgate.net
The electronic properties of the 1,2,5-thiadiazole scaffold can be fine-tuned by the introduction of various substituents, which alters the interplay between its quinoid character, cross-conjugation, and aromaticity. This tunability allows for the rational design of novel materials with specific electronic and optical properties, with energy gaps that can vary significantly. rsc.org The core structure is considered a constrained pharmacophore and can act as a two-electron donor system and a hydrogen bonding domain. researchgate.netnih.gov In its oxidized form, as 1,2,5-thiadiazole 1,1-dioxide, the ring exhibits strong electron-withdrawing properties, which significantly influences its electrochemical behavior and reactivity. researchgate.netresearchgate.net
Derivatives of 1,2,5-thiadiazole have been explored for a wide range of applications, including the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. polyu.edu.hk The strong electron-withdrawing nature of the related 2,1,3-benzothiadiazole (B189464) (BT) unit, a fused derivative, enhances the electronic properties of organic materials. polyu.edu.hk Furthermore, the 1,2,5-thiadiazole scaffold is a component of various compounds investigated for their pharmacological activities. researchgate.netbohrium.com
Significance of the Hydroxyl Moiety in 1,2,5-Thiadiazol-3-ol
The presence of a hydroxyl (-OH) group at the 3-position of the 1,2,5-thiadiazole ring introduces significant chemical functionality to the molecule, creating this compound. This hydroxyl moiety is crucial as it can undergo various chemical reactions, such as etherification, to produce a diverse range of derivatives. For instance, it can be reacted with epichlorohydrin (B41342) in the synthesis of more complex molecules. chemicalbook.comresearchgate.net
A key characteristic of 3-hydroxy-1,2,5-thiadiazole derivatives is their ability to exist in tautomeric forms. researchgate.net Tautomerism is the phenomenon where a molecule can exist in two or more interconvertible structural isomers that differ in the position of a proton. In the case of this compound, it can exist in equilibrium with its keto tautomer, 1,2,5-thiadiazol-3(2H)-one. acs.org The stability and predominance of a particular tautomer can be influenced by factors such as the presence of other substituents on the ring and the solvent environment. researchgate.netresearchgate.net Theoretical studies using density functional theory (DFT) have been employed to investigate the tautomeric equilibria of these compounds in both the gas phase and in solution. researchgate.netresearchgate.net
The hydroxyl group also plays a vital role in the synthesis of various derivatives. For example, 3-hydroxy-4-morpholino-1,2,5-thiadiazole is a key intermediate in the synthesis of other functionalized compounds. chemicalbook.comresearchgate.net The synthesis of 3-hydroxythiadiazoles can be achieved from precursors like 2-amino acid amides. researchgate.net
Historical Context and Evolution of Research on this compound
Research into thiadiazoles, including the 1,2,5-isomer, has a history spanning several decades. The synthesis of the 1,2,5-thiadiazole ring system was described in the mid-20th century. acs.org Early synthetic methods involved the reaction of appropriate starting materials with sulfur-containing reagents. For example, the reaction of glycinamide (B1583983) with sulfur monochloride was reported to yield 4-chloro-1,2,5-thiadiazol-3-ol. researchgate.net
Over the years, synthetic methodologies have evolved to create a wide array of substituted 1,2,5-thiadiazole derivatives. The development of methods to introduce functional groups, such as the hydroxyl group in this compound, has been crucial for expanding the chemical space and potential applications of these compounds. For instance, the synthesis of 4-substituted-3-hydroxy-1,2,5-thiadiazoles has been a focus due to their potential as non-nucleoside inhibitors of HIV-1. researchgate.net
The understanding of the chemical properties of this compound and its derivatives has been enhanced through various analytical and theoretical techniques. Spectroscopic methods and computational chemistry have been employed to study the tautomerism of these compounds. researchgate.netarabjchem.org The evolution of research has seen a shift from fundamental synthesis to the exploration of these molecules in various applied fields, including medicinal chemistry and materials science. researchgate.netpolyu.edu.hk The synthesis of derivatives like 4-morpholino-1,2,5-thiadiazol-3-ol has been documented as part of the development of pharmacologically active agents. nih.govresearchgate.net
Scope and Objectives of Current Research Trajectories
Contemporary research on this compound and its derivatives is multifaceted, with significant efforts directed towards medicinal chemistry and materials science.
In medicinal chemistry, a primary objective is the design and synthesis of novel 1,2,5-thiadiazole-based compounds with specific biological activities. researchgate.net For example, derivatives of 1,2,5-thiadiazole are being investigated as potent and selective ligands for human 5-HT1A receptors. nih.gov The synthesis of complex molecules derived from this compound, such as those with morpholino and propanol (B110389) side chains, is being pursued for their potential pharmacological applications. nih.govresearchgate.net Research also focuses on creating derivatives with antibacterial properties. nih.govevitachem.com
In the realm of materials science, the focus is on leveraging the tunable electronic properties of the 1,2,5-thiadiazole scaffold. rsc.org Researchers are synthesizing and characterizing new derivatives for their potential use in organic electronic devices. polyu.edu.hkrsc.org This includes the development of light-emitting materials and compounds with specific charge-transport properties. rsc.org The synthesis of 1,2,5-thiadiazole 1-oxides is another area of interest, as these compounds are highly electrophilic and have potential as versatile intermediates. acs.org
A significant aspect of current research involves computational and theoretical studies to understand the structure-property relationships of these molecules. researchgate.netresearchgate.net These studies help in predicting the properties of new derivatives and in understanding phenomena such as tautomerism, which is crucial for the rational design of molecules with desired characteristics. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,5-thiadiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2OS/c5-2-1-3-6-4-2/h1H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHCEAIVGKVBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402108 | |
| Record name | 1,2,5-thiadiazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-07-4 | |
| Record name | 1,2,5-thiadiazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1,2,5 Thiadiazol 3 Ol
Direct Synthesis Approaches to 1,2,5-Thiadiazol-3-ol and its Core Ring System
The formation of the 1,2,5-thiadiazole (B1195012) nucleus is a critical first step, which can be accomplished through several distinct cyclization strategies.
The construction of the 1,2,5-thiadiazole ring is generally achieved by reacting compounds containing an acyclic N-C-C-N framework with a sulfur source. acs.org A prevalent method involves the reaction of aliphatic α-diamines with sulfur chlorides. google.com For instance, the parent 1,2,5-thiadiazole can be prepared from ethylenediamine (B42938). chemicalbook.com Similarly, substituted diamines like 2,3-diaminobutane can be used to produce substituted thiadiazoles such as 3,4-dimethyl-1,2,5-thiadiazole. chemicalbook.com
Another significant approach is the reaction of diaminomaleonitrile (B72808) with thionyl chloride, which proceeds through a monosulfinylamine intermediate to yield 1,2,5-thiadiazole-3,4-dicarbonitrile (B1275684) in high yields. chemicalbook.comthieme-connect.de This method highlights the versatility of using precursors with varied oxidation states at the carbon atoms.
A three-component synthesis provides a direct route to a functionalized thiadiazole ring. The reaction of potassium cyanide with sulfur dioxide in an organic solvent like anhydrous acetonitrile (B52724) or absolute ethanol (B145695) can produce 4-hydroxy-1,2,5-thiadiazole-3-carbonitrile. thieme-connect.de This reaction underscores the aromatic driving force that facilitates the formation of the stable thiadiazole ring system. thieme-connect.de
Directly introducing a hydroxyl group onto the 1,2,5-thiadiazole ring can be accomplished either during the ring formation or by modification of a pre-formed ring.
One direct synthetic route involves the reaction between potassium cyanide and sulfur dioxide, which yields potassium 4-cyano-1,2,5-thiadiazol-3-olate. thieme-connect.de Subsequent acidification provides 4-hydroxy-1,2,5-thiadiazole-3-carbonitrile, demonstrating a method where the hydroxyl group is incorporated during the initial cyclization. thieme-connect.de
A more common strategy is the nucleophilic substitution of a leaving group, typically a halogen, on the thiadiazole ring. For example, 4-morpholino-1,2,5-thiadiazol-3-ol can be synthesized by refluxing 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689) with a solution of sodium hydroxide (B78521). thieme-connect.deresearchgate.net This hydroxylation proceeds via displacement of the chloride ion by a hydroxide ion.
Sulfur monochloride (S₂Cl₂) and sulfur dichloride (SCl₂) are fundamental reagents for constructing the 1,2,5-thiadiazole ring from various acyclic precursors. acs.org The reaction typically involves contacting an aliphatic α-diamine or α-dioxime with one of these sulfur chlorides in an inert solvent such as dimethylformamide (DMF) or benzene (B151609). google.com
The synthesis of the parent 1,2,5-thiadiazole from ethylenediamine dihydrochloride (B599025) and sulfur monochloride in DMF is a well-established example. google.comthieme-connect.de Similarly, 1,2-diaminopropane (B80664) dihydrochloride reacts with either sulfur monochloride or sulfur dichloride to form 3-methyl-1,2,5-thiadiazole. google.com The stoichiometry of the reaction generally requires an excess of the sulfur chloride reagent. google.com
These reagents are not limited to reactions with diamines. Aliphatic α-dioximes also react with sulfur monochloride or sulfur dichloride to yield 1,2,5-thiadiazole derivatives. google.com Furthermore, sulfur dichloride can react with cyanogen (B1215507) in the presence of a chloride ion catalyst to produce 3,4-dichloro-1,2,5-thiadiazole. google.com A general method for annulating a 1,2,5-thiadiazole ring onto aromatic systems, such as pyridine (B92270) and benzene, has also been developed using sulfur monochloride. researchgate.net
Oxidative cyclization provides another avenue to the 1,2,5-thiadiazole core. The oxidative cyclization of ethane-1,2-diamine is a known route to the parent 1,2,5-thiadiazole ring system. researchgate.net More complex oxidative pathways involving ring transformations have also been reported. An oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one using meta-chloroperoxybenzoic acid results in the formation of a 1,2,5-thiadiazol-3(2H)-one 1,1-dioxide derivative. researchgate.net
A notable photochemical process involves the conversion of 1,2,6-thiadiazines into 1,2,5-thiadiazole 1-oxides. chemrxiv.org This transformation occurs in the presence of visible light and molecular oxygen, proceeding through a [3+2] cycloaddition with singlet oxygen, followed by a ring contraction that excises a carbon atom. chemrxiv.org While these examples often lead to oxidized sulfur species (S-oxides or S,S-dioxides), they represent valid oxidative pathways to the core heterocyclic structure.
Synthesis of Advanced this compound Derivatives
Once the this compound moiety is formed, the hydroxyl group serves as a key functional handle for creating more complex derivatives with potential applications in medicinal chemistry and material science.
The hydroxyl group of this compound is nucleophilic and can undergo reactions typical of alcohols and phenols, most notably etherification. This allows for the attachment of various side chains to the thiadiazole core.
A key example is the synthesis of beta-blocker analogues, where the hydroxyl group is used to build a larger molecular structure. The synthesis of 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol starts with 4-morpholino-1,2,5-thiadiazol-3-ol. researchgate.net The hydroxyl group is reacted to form an ether linkage, demonstrating its utility as a point of functionalization for creating advanced derivatives. researchgate.net This type of modification is crucial for tuning the biological and physical properties of the parent compound.
Substitutions on the Thiadiazole Ring System
The 1,2,5-thiadiazole ring is generally resistant to electrophilic substitution but is susceptible to nucleophilic substitution, particularly when a good leaving group is present on the ring's carbon atoms. A key intermediate for derivatization is 3-chloro-4-morpholino-1,2,5-thiadiazole. This compound serves as a direct precursor to 4-morpholino-1,2,5-thiadiazol-3-ol through a nucleophilic substitution reaction. The hydrolysis of the chloro-derivative, typically conducted in a basic medium, effectively displaces the chloride ion with a hydroxyl group to yield the target ol-compound.
For instance, the synthesis of 4-morpholino-1,2,5-thiadiazol-3-ol can be achieved by refluxing 3-chloro-4-morpholino-1,2,5-thiadiazole with sodium hydroxide in a solvent mixture such as DMSO and water. synzeal.com This transformation highlights the utility of halogenated 1,2,5-thiadiazoles as versatile intermediates for introducing various functional groups onto the heterocyclic core.
| Precursor | Reagents | Product | Reaction Type |
| 3-Chloro-4-morpholino-1,2,5-thiadiazole | NaOH, DMSO/H₂O | 4-Morpholino-1,2,5-thiadiazol-3-ol | Nucleophilic Aromatic Substitution (Hydrolysis) |
Formation of Fused 1,2,5-Thiadiazole Analogues (e.g., Thiadiazolopyrimidines, Benzothiadiazoles)
The 1,2,5-thiadiazole ring is a foundational component in the synthesis of various fused heterocyclic systems, which are of great interest in materials science and medicinal chemistry.
Benzothiadiazoles: The construction of the 2,1,3-benzothiadiazole (B189464) system is most commonly achieved through the reaction of an ortho-phenylenediamine with a sulfur-donating reagent. wikipedia.org The classical and efficient synthesis involves treating o-phenylenediamine (B120857) with two equivalents of thionyl chloride (SOCl₂) in a solvent like pyridine. wikipedia.org This reaction proceeds via the formation of a sulfinamide intermediate which then undergoes cyclization and dehydration to form the stable, aromatic fused ring system. wikipedia.org Under reducing conditions, the benzothiadiazole can be converted back to the corresponding 1,2-diaminobenzene, making it a useful protecting group for o-diamines. wikipedia.org
Thiadiazolopyrimidines: These fused heterocycles are typically synthesized from substituted aminothiadiazoles. For example, 7-oxo-7H- wikipedia.orgacs.orgsemanticscholar.orgthiadiazolo[3,2-a]pyrimidine derivatives can be synthesized through regioselective cycloaddition reactions. scispace.com Another approach involves the multi-component reaction of 2-aminothiadiazoles, various aldehydes, and active methylene (B1212753) compounds, often under green catalytic conditions. scispace.com These syntheses leverage the nucleophilicity of the amino group on the thiadiazole ring to build the fused pyrimidine (B1678525) portion of the molecule.
Derivatization from Precursors (e.g., Timolol Oxidation Products)
This compound derivatives are crucial precursors in pharmaceutical manufacturing. A prominent example is the synthesis of Timolol, a non-selective beta-adrenergic antagonist used to treat glaucoma and hypertension. The core structure of Timolol is built upon 4-morpholino-1,2,5-thiadiazol-3-ol, which is also known as Timolol EP Impurity D. refsynbio.comchemicalbook.com
The synthesis of Timolol involves the reaction of 4-morpholino-1,2,5-thiadiazol-3-ol with an electrophilic three-carbon synthon, such as epichlorohydrin (B41342), in the presence of a base. google.com This step forms an epoxide intermediate, 3-morpholino-4-(2,3-epoxypropoxy)-1,2,5-thiadiazole. google.com Subsequent ring-opening of the epoxide with tert-butylamine (B42293) yields the final Timolol molecule, (S)-1-(tert-butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol. acs.orggoogle.com This synthetic route underscores the importance of this compound derivatives as key building blocks for complex active pharmaceutical ingredients.
| Precursor | Key Reagents | Product | Application |
| 4-Morpholino-1,2,5-thiadiazol-3-ol | 1. Epichlorohydrin, Base2. tert-Butylamine | Timolol | Pharmaceutical (β-blocker) |
Reactivity and Mechanistic Studies of this compound and its Analogues
Electrophilic Substitution Reactions
The 1,2,5-thiadiazole ring is characterized by its low reactivity towards electrophilic substitution reactions. This is attributed to the electron-withdrawing nature of the two nitrogen atoms, which reduces the electron density of the carbon atoms in the ring, thus deactivating it against attack by electrophiles. Standard electrophilic reactions such as nitration and Friedel-Crafts acylation are generally not successful on the unsubstituted 1,2,5-thiadiazole ring. However, in fused systems like 2,1,3-benzothiadiazole, electrophilic substitution can occur on the fused benzene ring. wikipedia.org
Nucleophilic Attack Pathways and Ring Cleavage Mechanisms
In contrast to its inertness toward electrophiles, the 1,2,5-thiadiazole ring is susceptible to nucleophilic attack. The pathways of attack are dependent on the nature of the nucleophile and the substituents on the ring.
Attack at Carbon: When the ring is substituted with a good leaving group, such as a halogen, nucleophilic aromatic substitution occurs at the carbon atom. As detailed in section 2.2.2, the synthesis of 4-morpholino-1,2,5-thiadiazol-3-ol from its chloro-precursor is a classic example of this pathway. synzeal.com The electron-deficient nature of the ring carbons facilitates the displacement of the leaving group. nih.gov
Attack at Sulfur and Ring Cleavage: Strong, soft nucleophiles, such as organolithium and Grignard reagents, tend to attack the electrophilic sulfur atom of the thiadiazole ring. This attack initiates a ring-cleavage mechanism, typically resulting in the formation of a 1,2-diimine species after the extrusion of sulfur. This reactivity provides a synthetic route to acyclic diamino compounds from the heterocyclic precursor.
S-Oxidation and Reduction Processes of the Thiadiazole Ring
The sulfur atom in the 1,2,5-thiadiazole ring can readily undergo changes in its oxidation state.
S-Oxidation: The sulfur is susceptible to oxidation by various oxidizing agents. Mild oxidants, such as meta-chloroperoxybenzoic acid (mCPBA), can oxidize the sulfur to form non-aromatic 1,2,5-thiadiazole 1-oxides and, with further oxidation, 1,2,5-thiadiazole 1,1-dioxides. These S-oxidized species exhibit altered chemical reactivity and electronic properties compared to the parent thiadiazole.
Reduction and Ring Cleavage: The 1,2,5-thiadiazole ring is stable to a range of mild reducing agents. However, it can be reductively cleaved with more powerful reducing agents. This process involves the breaking of the N-S bonds and results in the formation of 1,2-diamines. This reductive ring cleavage is a useful synthetic transformation, effectively serving as a method to unmask a vicinal diamine functionality.
Trimerization and Polymerization Studies
The investigation into the trimerization and polymerization of this compound and its derivatives is a specialized area of materials science. Research in this subfield explores the potential of thiadiazole-based molecules to serve as monomers for creating larger, complex macromolecular structures. While extensive studies on the polymerization of many heterocyclic compounds exist, specific research detailing the trimerization and polymerization of this compound itself is not widely documented in publicly available literature. The focus in thiadiazole chemistry has predominantly been on the synthesis and biological activity of discrete molecules. However, the inherent properties of the thiadiazole ring, such as its aromaticity and the presence of heteroatoms, suggest potential for incorporation into polymer backbones to create materials with unique electronic or thermal properties. Future research may yet explore this avenue, potentially unlocking novel applications for this compound in materials science.
Emerging Synthetic Strategies and Techniques
The synthesis of 1,2,5-thiadiazole derivatives is continually evolving, with researchers focusing on methods that offer greater efficiency, control, and sustainability. These emerging strategies are pivotal for accessing novel and difficult-to-synthesize thiadiazole structures for various applications.
Photochemical Ring Editing and Flow Chemistry Applications
A novel and powerful strategy for accessing the 1,2,5-thiadiazole scaffold involves the photochemical ring editing of 1,2,6-thiadiazines. This method provides a sustainable and atom-economical route to 1,2,5-thiadiazole 1-oxides, which are a rare subclass of this heterocyclic family. chemrxiv.orgnih.gov
The process involves the quantitative conversion of 1,2,6-thiadiazines to 1,2,5-thiadiazole 1-oxides using visible light and molecular oxygen under ambient conditions. chemrxiv.org Mechanistic studies, supported by experimental and computational data, indicate that the 1,2,6-thiadiazine acts as a triplet photosensitizer, generating singlet oxygen. chemrxiv.org This is followed by a chemoselective [3 + 2] cycloaddition, leading to an endoperoxide intermediate that subsequently undergoes a ring contraction. chemrxiv.orgnih.gov This contraction proceeds with the selective excision of a carbon atom, demonstrating complete atom economy. chemrxiv.orgnih.gov
The application of continuous-flow chemistry has been shown to be particularly advantageous for this transformation. Flow conditions allow for precise control over irradiation exposure, which is crucial for accessing photosensitive thiadiazole products that may degrade under batch conditions. chemrxiv.orgnih.gov For instance, the synthesis of the m-tolyl derivative of a 1,2,5-thiadiazole 1-oxide, which resulted in product degradation in a batch process, was successfully isolated with a 97% yield using a flow protocol. nih.gov This technique has enabled the synthesis of numerous novel and otherwise difficult-to-access 1,2,5-thiadiazole 1-oxide structures. chemrxiv.org While this photochemical approach has been demonstrated for 1,2,5-thiadiazole 1-oxides, the principles of flow chemistry are also being applied to the synthesis of other thiadiazole isomers, such as 1,2,4-thiadiazoles, highlighting the broader applicability of this technology in heterocyclic chemistry. nih.gov
Table 1: Comparison of Batch vs. Flow Conditions for Photochemical Synthesis of 1,2,5-Thiadiazole 1-Oxides nih.gov
| Condition | Light Source | Oxidant | Key Advantage | Example Outcome |
|---|---|---|---|---|
| Batch | 420 nm, 28 W | Air | Simpler setup | Degradation of some sensitive products |
| Flow | 420 nm, 60 W | O₂ | Precise control of irradiance, improved safety | Isolation of photosensitive products in high yield (e.g., 97%) |
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiadiazole derivatives to create more environmentally benign, reproducible, and economical processes. researchgate.netresearchgate.net These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. ingentaconnect.com
Several greener techniques have been successfully employed for the synthesis of various thiadiazole scaffolds:
Microwave Irradiation: This technique often leads to a significant reduction in reaction times and an increase in product yields compared to conventional heating methods. researchgate.netingentaconnect.combenthamscience.com For example, the synthesis of 1,3,4-thiadiazole (B1197879) derivatives has been shown to be more rapid and higher yielding under microwave irradiation. researchgate.net
Ultrasonic Irradiation (Sonochemistry): The use of ultrasound can also accelerate reaction rates and improve yields by creating oscillating bubbles that enhance mass transfer and energize the reaction mixture. researchgate.netnanobioletters.com
Use of Green Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a key focus. mdpi.combepls.com For instance, a high-yielding procedure for 4-substituted-2-(alkylsulfanyl)thiazoles has been developed using water as the solvent. bepls.com
Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid the use of heavy metal catalysts is a significant goal of green chemistry. mdpi.com Researchers have developed catalyst-free methods for synthesizing 2-aminothiazoles from α-diazoketones and thiourea. bepls.com
Solvent-Free Synthesis: Techniques like grinding and ball milling, which are performed without any solvent, represent a highly eco-friendly approach. researchgate.netresearchgate.net
These methods have been demonstrated to be effective for various thiadiazole isomers, and the principles are broadly applicable to the synthesis of this compound and its derivatives, offering a pathway to more sustainable chemical manufacturing. researchgate.netmdpi.com
Table 2: Overview of Green Chemistry Techniques in Thiadiazole Synthesis
| Technique | Principle | Advantages |
|---|---|---|
| Microwave Irradiation | Rapid heating of polar molecules | Reduced reaction time, higher yields, fewer side products ingentaconnect.combenthamscience.com |
| Ultrasonic Irradiation | Acoustic cavitation enhances reactivity | Increased reaction rates, improved yields researchgate.netnanobioletters.com |
| Green Solvents | Use of non-toxic, renewable solvents like water | Improved safety, reduced environmental impact mdpi.com |
Spectroscopic and Structural Elucidation Studies of 1,2,5 Thiadiazol 3 Ol and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and skeletal structure.
FTIR spectroscopy is a powerful method for identifying the functional groups and characterizing the ring vibrations of 1,2,5-thiadiazole (B1195012) and its derivatives. The analysis of gas-phase spectra of 1,2,5-thiadiazole has allowed for the assignment of several ring stretching vibrations. Notably, bands observed at 1334 cm⁻¹, 873 cm⁻¹, and 813 cm⁻¹ have been assigned to stretches within the thiadiazole ring, with the lower frequency bands having significant N-S bond character. researchgate.net
For 1,2,5-thiadiazole 1,1-dioxide derivatives, the FTIR spectra are distinguished by strong absorptions corresponding to the sulfonyl group and the C=N bonds. Typically, four distinct bands are attributed to the heterocyclic ring: two C=N stretching vibrations in the 1600–1550 cm⁻¹ range and two S=O stretches, corresponding to asymmetric and symmetric vibrations, at 1350–1280 cm⁻¹ and 1170–1100 cm⁻¹, respectively. nih.gov These characteristic bands are highly useful for identifying the dioxothiadiazole core in complex molecules. nih.gov
Table 3: Characteristic FTIR Absorption Bands for 1,2,5-Thiadiazole Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Type | Reference |
|---|---|---|---|
| C=N Stretch | 1600 - 1550 | 1,2,5-Thiadiazole 1,1-dioxides | nih.gov |
| S=O Asymmetric Stretch | 1350 - 1280 | 1,2,5-Thiadiazole 1,1-dioxides | nih.gov |
| S=O Symmetric Stretch | 1170 - 1100 | 1,2,5-Thiadiazole 1,1-dioxides | nih.gov |
| Ring Stretch | ~1334 | 1,2,5-Thiadiazole | researchgate.net |
| Ring Stretch (N-S character) | ~873, ~813 | 1,2,5-Thiadiazole | researchgate.net |
Raman spectroscopy serves as a valuable complement to FTIR for the vibrational analysis of 1,2,5-thiadiazole. A comprehensive analysis of the Raman spectrum of liquid 1,2,5-thiadiazole has been conducted, allowing for a more complete assignment of its vibrational modes. ukim.mk Based on the principles of molecular symmetry (C₂ᵥ for the parent compound), certain vibrational modes that are weak or inactive in the infrared spectrum can be strong and readily observed in the Raman spectrum.
Polarization measurements in the Raman spectrum of the liquid state are particularly useful for distinguishing between totally symmetric (polarized bands) and non-totally symmetric (depolarized bands) vibrations. This information, combined with gas-phase infrared rotational contours and isotope shift data, allows for a robust and detailed assignment of the fundamental vibrational frequencies of the 1,2,5-thiadiazole molecule. ukim.mk
Electronic Spectroscopy
Electronic spectroscopy provides critical insights into the electronic transitions within a molecule. For 1,2,5-thiadiazole derivatives, techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are instrumental in characterizing their electronic structure and excited-state behavior.
The UV-Vis absorption spectra of 1,2,5-thiadiazole derivatives are characterized by transitions occurring within the ultraviolet region. The parent 1,2,5-thiadiazole exhibits a π→π* transition near 260 nm. The position and intensity of these absorption bands are sensitive to the nature of substituents on the thiadiazole ring and the solvent used.
For instance, simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides show a characteristic absorption maximum around 315 nm in acetonitrile (B52724) (MeCN) and in the range of 240–280 nm in ethanol (B145695). nih.govresearchgate.net The molar absorption coefficients for these transitions are typically on the order of 10³ dm³·mol⁻¹·cm⁻¹. nih.govresearchgate.net More complex, fused systems, such as benzo-bis(1,2,5-thiadiazole) derivatives, exhibit absorption shoulders at higher wavelengths, for example, at 371 nm and 410 nm, when aggregated in DMSO/water mixtures. mdpi.com Photodissociation studies on derivatives like 3,4-dichloro-1,2,5-thiadiazole have also been conducted by investigating their absorption in the UV region. researchgate.net
Table 1: UV-Vis Absorption Data for Selected 1,2,5-Thiadiazole Derivatives
| Compound/Derivative Class | λmax (nm) | Solvent | Reference |
| 1,2,5-Thiadiazole | ~260 | Gas Phase | |
| 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides | ~315 | Acetonitrile | nih.govresearchgate.net |
| 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides | 240-280 | Ethanol | nih.govresearchgate.net |
| Benzo[c] nih.govresearchgate.netresearchgate.netthiadiazole-4,7-diyl)bis(quinolin-4(1H)-one) | 371, 410 (shoulders) | DMSO/H₂O | mdpi.com |
While the parent 1,2,5-thiadiazole ring is not strongly fluorescent, appropriate substitution can lead to derivatives with significant emissive properties and interesting excited-state phenomena. The development of fluorescent probes and materials is an active area of research for this heterocyclic system.
An example includes complex derivatives like 1,2,5-thiadiazole annulated subporphyrazines, which exhibit fluorescence emission maxima around 556 nm. researchgate.net These molecules have a measurable Stokes shift, indicating a change in the geometry of the macrocycle upon excitation. researchgate.net Furthermore, novel fluorophores based on a benzo-bis(1,2,5-thiadiazole) scaffold have been designed for biological imaging in the second near-infrared (NIR-II) window, with emissions peaking at wavelengths as long as 1100 nm. uab.edu The electronic properties of these dyes are influenced by an intramolecular charge transfer (ICT) effect, where the benzo-bis(1,2,5-thiadiazole) unit acts as an electron-accepting moiety.
Excited-state phenomena also include photodissociation. Studies on 3,4-dichloro-1,2,5-thiadiazole show that multiphoton excitation can lead to UV emission in the vicinity of 389 nm, which is attributed to the formation of a CN(B²Σ⁺) fragment.
Table 2: Fluorescence Emission Data for Selected 1,2,5-Thiadiazole Derivatives
| Compound/Derivative Class | Excitation λ (nm) | Emission λmax (nm) | Key Feature/Application | Reference |
| 1,2,5-Thiadiazole annulated subporphyrazine | 590 | 556 | Stokes shift of 18 nm | researchgate.net |
| Benzo-bis(1,2,5-thiadiazole) fluorophore (Q4) | 808 | 1100 | NIR-II imaging probe | uab.edu |
| 3,4-dichloro-1,2,5-thiadiazole | Multiphoton | ~389 | Emission from CN fragment post-dissociation |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of 1,2,5-thiadiazol-3-ol and its derivatives and for deducing their structure through fragmentation analysis. The fragmentation patterns are highly dependent on the substituents attached to the heterocyclic core.
The electron ionization (EI) mass spectrum of the unsubstituted 1,2,5-thiadiazole (C₂H₂N₂S) shows a molecular ion (M⁺•) peak at an m/z of 86, which is also the base peak. Key fragment ions are observed at m/z 60 (C₂H₂N⁺), 58 (CNS⁺), and 46 (NS⁺).
For substituted derivatives, fragmentation pathways can be more complex. A study on the dissociation of the 3,4-dichloro-1,2,5-thiadiazole molecular cation identified two primary fragmentation routes: one involving the migration of a chlorine atom followed by ring opening via N-S bond cleavage, and another involving direct N-S bond cleavage. researchgate.net The most abundant product ions observed were NS⁺•, followed by S⁺• and SCl⁺•. researchgate.net Other ions such as CNS⁺•, ClCNS⁺, and ClCN⁺ were also detected, indicating a comprehensive breakdown of the heterocyclic ring. researchgate.net
Table 3: Key Mass Spectral Fragments for 1,2,5-Thiadiazole and a Dichloro-Derivative
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Proposed Fragment Identity | Reference |
| 1,2,5-Thiadiazole | 86 | 60, 58, 46 | C₂H₂N⁺, CNS⁺, NS⁺ | |
| 3,4-dichloro-1,2,5-thiadiazole | 154 | 46, 32, 67 | NS⁺•, S⁺•, SCl⁺• | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of molecular structure in the solid state, yielding precise data on bond lengths, bond angles, and intermolecular interactions. Numerous 1,2,5-thiadiazole derivatives, particularly 1,2,5-thiadiazole 1,1-dioxides, have been characterized using this technique. researchgate.netmdpi.com
Microwave spectroscopy studies combined with structural analysis have determined that the parent 1,2,5-thiadiazole molecule is planar. researchgate.net The key bond lengths are approximately 1.63 Å for S-N, 1.33 Å for C-N, and 1.42 Å for C-C. The internal bond angle at the sulfur atom (NSN) is about 99.4°, while the angle at the carbon atoms (NCC) is approximately 113.8°. researchgate.net
In derivatives such as the 1,1-dioxides, the geometry of the ring is altered. A detailed analysis of crystallographic data shows that upon reduction of these compounds to their radical anion forms, the bond lengths within the heterocycle change systematically. researchgate.net This structural information is crucial for understanding the electronic properties and reactivity of these compounds. For example, in a protonated benzo[c] nih.govresearchgate.netresearchgate.netthiadiazole derivative, X-ray analysis revealed a significant torsion angle of 126.11° between the quinolinol groups and the central thiadiazole ring. mdpi.com
Table 4: Selected Crystallographic Data for 1,2,5-Thiadiazole
| Parameter | Bond/Angle | Value | Reference |
| Bond Length | S-N | 1.631 ± 0.003 Å | researchgate.net |
| Bond Length | C-N | 1.328 ± 0.003 Å | researchgate.net |
| Bond Length | C-C | 1.420 ± 0.003 Å | researchgate.net |
| Bond Angle | ∠ NSN | 99° 33′ ± 10′ | researchgate.net |
| Bond Angle | ∠ CCN | 113° 46′ ± 10′ | researchgate.net |
Computational and Theoretical Investigations of 1,2,5 Thiadiazol 3 Ol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules with a high degree of accuracy.
Molecular Geometry Optimization and Electronic Structure Analysis
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1,2,5-Thiadiazol-3-ol, these calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). acs.org The process involves finding the minimum energy conformation of the molecule, which corresponds to its most probable structure.
The analysis of the electronic structure provides information about bond lengths, bond angles, and dihedral angles. For the 1,2,5-thiadiazole (B1195012) ring, DFT studies on related compounds have shown that the bond lengths and angles are in good agreement with experimental data where available. repositorioinstitucional.mx The planarity of the thiadiazole ring is a key feature, with dihedral angles close to 0°. acs.org
Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S1-N2 | 1.65 | N2-S1-N5 | 98.0 |
| N2-C3 | 1.35 | S1-N2-C3 | 115.0 |
| C3-C4 | 1.45 | N2-C3-C4 | 112.0 |
| C4-N5 | 1.35 | C3-C4-N5 | 112.0 |
| N5-S1 | 1.65 | C4-N5-S1 | 115.0 |
| C3-O6 | 1.30 | N2-C3-O6 | 120.0 |
| O6-H7 | 0.97 | C4-C3-O6 | 128.0 |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would require specific DFT calculations for this compound.
Vibrational Frequency Calculations and Spectroscopic Parameter Prediction
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure is a true minimum on the potential energy surface (absence of imaginary frequencies). These calculations also allow for the prediction of the infrared (IR) and Raman spectra of the molecule. iu.edu.sa Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. mdpi.com
Theoretical vibrational spectra are valuable for interpreting experimental spectroscopic data and for the structural elucidation of newly synthesized compounds. dergipark.org.tr The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch | Hydroxyl | 3600-3400 |
| C-H stretch | Thiadiazole ring | 3100-3000 |
| C=N stretch | Thiadiazole ring | 1650-1550 |
| C-O stretch | Hydroxyl | 1260-1180 |
| S-N stretch | Thiadiazole ring | 900-800 |
Note: This data is illustrative. The exact wavenumbers are dependent on the specific computational method and basis set used.
Energy Barrier Studies for Tautomeric Forms
This compound can exist in different tautomeric forms, primarily the -ol (hydroxy) and the -one (keto) forms. DFT calculations can be used to determine the relative stabilities of these tautomers by comparing their ground-state energies. acs.org The tautomer with the lower energy is considered to be the more stable form.
Furthermore, the energy barrier for the interconversion between these tautomers can be calculated by locating the transition state structure connecting them. acs.org A higher energy barrier suggests a slower rate of interconversion. Studies on similar heterocyclic systems have shown that the relative stability of tautomers can be influenced by the solvent environment, which can be modeled using computational methods. nih.gov For some thiadiazole derivatives, the energy barrier for tautomerization can be significant, indicating that one tautomer is likely to predominate under normal conditions. acs.org
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein (target).
Ligand-Target Interaction Modeling
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their complementarity. The resulting docked poses provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For thiadiazole derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes. nih.govmdpi.com
Binding Affinity Predictions and Conformational Analysis
The scoring functions used in molecular docking provide an estimate of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net A lower binding energy generally indicates a more favorable interaction. nih.gov These predictions are valuable for prioritizing compounds for experimental testing.
Molecular dynamics (MD) simulations can further refine the docked poses and provide a more detailed understanding of the conformational changes that occur upon ligand binding. MD simulations model the movement of atoms in the ligand-protein complex over time, offering insights into the stability of the binding mode and the flexibility of the system.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.5 |
| Hydrogen Bond Interactions | Asp120, Gln155 |
| Hydrophobic Interactions | Phe80, Leu102 |
| Interacting Residues | Asp120, Gln155, Phe80, Leu102, Ser122 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling
Computational ADMET prediction plays a crucial role in the early stages of drug discovery, helping to identify candidates with favorable pharmacokinetic properties. For thiadiazole derivatives, various in silico studies have been conducted to assess their drug-likeness and ADMET profiles.
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion of a compound in the body. nih.gov This methodology uses data on the compound's physicochemical properties and the physiological parameters of the species to predict its pharmacokinetic behavior. nih.gov For novel compounds like derivatives of 1,2,4-thiadiazole (B1232254), developing and validating analytical methods such as high-performance liquid chromatography (HPLC) is essential for conducting pharmacokinetic studies and evaluating their profiles. nih.gov
In silico ADMET studies on various 1,3,4-thiadiazole (B1197879) derivatives have shown that these compounds often exhibit good intestinal absorption and low penetration of the blood-brain barrier. researchgate.net The prediction of drug-likeness properties is often guided by frameworks like Lipinski's rule of five. mdpi.com Studies on 1,3,4-thiadiazole conjugates have demonstrated their potential as drug candidates by evaluating their biochemical properties and adherence to these rules. mdpi.com Furthermore, computational analysis of thiazolo[3,2-b] mdpi.comresearchgate.netymerdigital.comtriazole and imidazo[2,1-b] mdpi.comymerdigital.comnih.govthiadiazole derivatives has highlighted their potential as drug candidates with good gastrointestinal absorption and a safe toxicity profile. nih.gov
A representative ADMET profile for a class of thiadiazole derivatives is summarized in the table below, showcasing the types of parameters typically evaluated.
| Parameter | Predicted Value/Characteristic | Reference |
| Intestinal Absorption | High | researchgate.net |
| Blood-Brain Barrier Penetration | Low | researchgate.net |
| Lipinski's Rule of Five | Compliant | researchgate.netmdpi.com |
| Gastrointestinal Absorption | Good | nih.gov |
| Toxicity Profile | Safe | nih.gov |
This table is illustrative and compiled from studies on various thiadiazole derivatives, not specifically this compound.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure.
SAR studies on various thiadiazole derivatives have provided insights into how different substituents on the thiadiazole ring influence their therapeutic efficacy. For instance, in a series of 1,2,3-thiadiazole derivatives, the introduction of specific chemical entities was found to significantly enhance antiproliferative activity. mdpi.com Similarly, modifications to the phenyl ring of 5-phenyl-1,2,3-thiadiazole derivatives were shown to impact their antitumor activity, with the presence of an OMe group at C-4 and a hydrogen at C-3 being crucial for higher efficacy. mdpi.com In the context of adenosine A3 receptor antagonists, SAR studies of thiazole (B1198619) and thiadiazole analogues have led to significant improvements in binding affinity and selectivity. nih.gov
QSAR studies build upon SAR by establishing a mathematical relationship between the chemical structure and biological activity. researchgate.net For a series of 1,2,5-thiadiazole derivatives acting as potent M1 muscarinic agonists, a QSAR model was developed using multiple linear regression. researchgate.net This model identified several molecular descriptors, such as log P, hydration energy (HE), polarizability (Pol), molar refractivity (MR), molecular volume (MV), molecular weight (MW), surface area grid (SAG), and total energy (E total), that correlate with the biological activity of these compounds. researchgate.net The high correlation between the experimental and predicted activity values validated the QSAR model, indicating its predictive power for designing new, more potent analogues. researchgate.net
The following table presents key molecular descriptors used in a QSAR study of 1,2,5-thiadiazole derivatives and their general impact on biological activity. researchgate.net
| Descriptor | Description | Impact on Activity |
| log P | Lipophilicity | Influences membrane permeability and target interaction. |
| HE (Hydration Energy) | Energy released upon hydration | Relates to the solubility and interaction with the biological medium. |
| Pol (Polarizability) | Ease of distortion of the electron cloud | Affects non-covalent interactions with the target. |
| MR (Molar Refractivity) | Molar volume corrected for refractive index | Related to the volume of the molecule and its binding to the receptor. |
| MW (Molecular Weight) | Mass of the molecule | Influences absorption and distribution. |
This table is based on a QSAR study of 1,2,5-thiadiazole derivatives analogous to aceclidine. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool in computational chemistry for predicting the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov FMO analysis can be applied to understand the reactivity of this compound, predicting where it might donate or accept electrons in a chemical reaction. The energies of the HOMO and LUMO are also used to calculate other quantum chemical parameters like chemical potential, electronegativity, and chemical hardness. nih.gov
In computational studies of related heterocyclic compounds, Density Functional Theory (DFT) is often employed to calculate the energies of the frontier orbitals. nih.gov For instance, in a study of novel 1,2,4-triazole derivatives, the FMO analysis revealed that specific substitutions could lower the band gap value, indicating increased reactivity and potential for applications in materials science. nih.gov
The table below illustrates the typical quantum chemical parameters derived from FMO analysis.
| Parameter | Formula | Description |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons. nih.gov |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration. nih.gov |
This table presents general parameters from FMO theory and is not specific to this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, with different colors indicating different potential values.
Typically, red-colored regions represent areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov These areas are often associated with lone pairs of electronegative atoms. nih.gov Conversely, blue-colored regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov Green areas represent neutral potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons, making them potential sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would likely exhibit a positive potential (blue), making it a site for nucleophilic interaction. MEP analysis, therefore, provides valuable insights into the intermolecular interactions of the molecule. nih.gov
Theoretical Assessment of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for various applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. nih.gov
The key parameters for assessing NLO activity are the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). nih.gov Molecules with large dipole moments, extended π-conjugated systems, and significant intramolecular charge transfer often exhibit enhanced NLO properties. The small HOMO-LUMO gap is also an indicator of high polarizability and significant NLO characteristics. nih.gov
The following table lists the key parameters used in the theoretical assessment of NLO properties.
| Parameter | Symbol | Description |
| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. nih.gov |
| Polarizability | α | The ability of the electron cloud to be distorted by an external electric field. nih.gov |
| First Hyperpolarizability | β | A measure of the second-order NLO response. nih.gov |
| Second Hyperpolarizability | γ | A measure of the third-order NLO response. |
This table outlines the general parameters for NLO assessment and is not based on specific data for this compound.
Biological Activities and Pharmacological Potentials of 1,2,5 Thiadiazol 3 Ol Derivatives
Antimicrobial Efficacy
The search for new antimicrobial agents is a global health priority, and 1,2,5-thiadiazol-3-ol derivatives have shown promise in combating a range of pathogenic microorganisms.
Antibacterial Activity and Mechanisms of Inhibition
While research into the antibacterial properties of 1,2,5-thiadiazole (B1195012) derivatives is ongoing, the broader class of thiadiazoles has demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The specific mechanisms of inhibition for this compound derivatives are still being elucidated, but it is hypothesized that the thiadiazole ring system plays a crucial role in interacting with essential bacterial enzymes or disrupting cell wall synthesis. Further studies are required to isolate and characterize the specific antibacterial activity and mechanisms of this compound derivatives.
Antifungal Activity and Potential Applications
Several studies have highlighted the antifungal potential of thiadiazole derivatives. Research has shown that certain 1,3,4-thiadiazole (B1197879) derivatives exhibit significant activity against various fungal strains, including Candida albicans. The mechanism of action is often attributed to the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane. While specific data for this compound derivatives is still emerging, the established antifungal properties of the thiadiazole scaffold suggest that this particular class of compounds warrants further investigation for applications in treating fungal infections.
Antiparasitic and Antileishmanial Activity
Thiadiazole derivatives have shown considerable promise as antiparasitic agents, with notable activity against Leishmania species. The thiadiazole ring is considered a versatile scaffold in the development of new antileishmanial drugs. One study highlighted a structurally related compound, 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid, for its interaction with Plasmodium falciparum lactate dehydrogenase (pfLDH), a key enzyme in the parasite's metabolism. This suggests that 1,2,5-thiadiazole derivatives could act by targeting essential parasitic enzymes. The diverse isomeric forms of thiadiazole, including 1,2,5-thiadiazole, are being actively explored for their therapeutic potential against parasitic diseases. nih.gov
| Compound/Derivative | Parasite Strain | Activity (IC50/EC50) | Reference |
| 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid | Plasmodium falciparum | Inhibits pfLDH | nih.gov |
Antitubercular Potential
The global threat of tuberculosis has spurred the search for novel antitubercular agents. While much of the research has focused on 1,3,4-thiadiazole derivatives, which have shown significant in vitro activity against Mycobacterium tuberculosis with notable Minimum Inhibitory Concentration (MIC) values, the potential of the 1,2,5-thiadiazole isomer remains an area for future exploration. The established antitubercular activity within the broader thiadiazole class provides a strong rationale for investigating this compound derivatives for their efficacy against this resilient pathogen.
Antiviral Properties
The antiviral potential of thiadiazole derivatives has been recognized, with studies indicating activity against a range of viruses. The 1,2,5-thiadiazole scaffold, in particular, has been noted for its diverse pharmacological potential, including anti-HIV activity. benthamdirect.comresearchgate.net The precise mechanisms by which these compounds exert their antiviral effects are still under investigation but may involve the inhibition of viral replication enzymes or interference with viral entry into host cells. Further research is needed to fully characterize the antiviral spectrum and efficacy of this compound derivatives.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of great interest. Thiadiazole derivatives have been investigated for their anti-inflammatory properties. Studies on 2,5-disubstituted-1,3,4-thiadiazoles have shown significant anti-inflammatory activity in animal models, comparable to standard drugs. ijcmas.com The mechanism is thought to involve the inhibition of inflammatory mediators. Although specific studies on this compound are limited, the anti-inflammatory potential of the thiadiazole core suggests that this class of compounds could be a valuable source for the development of new anti-inflammatory therapies.
Anticancer and Antitumor Potentials
Derivatives of 1,2,5-thiadiazole have emerged as a promising class of compounds with significant anticancer and antitumor properties. Research has demonstrated their efficacy against a variety of cancer cell lines, with some derivatives exhibiting potent cytotoxic effects.
One notable group of derivatives includes sulfur-substituted anthra[1,2-c] nih.govnih.govpsyneurgy.comthiadiazole-6,11-diones. Among these, 4-(isopropylthio)anthra[1,2-c] nih.govnih.govpsyneurgy.comthiadiazole-6,11-dione, known as NSC763968, has shown considerable activity. Leukemia and prostate cancer cell lines have been found to be particularly sensitive to this compound, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.18 to 1.45 μM. nih.gov This compound also displayed notable toxicity against ovarian cancer, breast cancer, melanoma, renal cancer, glioma, and non-small cell lung cancer cell lines, with GI50 values in the range of 0.20 to 5.68 μM. nih.govresearchgate.net
Another derivative, NSC757963, which is a 4-chloro derivative of anthra[1,2-c] nih.govnih.govpsyneurgy.comthiadiazole-6,11-dione, has also been investigated. Leukemia cell lines were particularly susceptible to NSC757963, with GI50 values ranging from 0.33 to 3.15 μM. researchgate.net In contrast, colon and non-small cell lung cancer cell lines showed lower sensitivity to both NSC745885 (another related derivative) and NSC757963, with GI50 values ranging from 1.28 to over 100 μM. researchgate.net
The mechanism of action for some of these thiadiazole derivatives involves the inhibition of key cellular processes. For instance, some compounds have been found to inhibit tubulin polymerization, a critical process for cell division, with activities comparable to established anticancer agents like combretastatin A-4. nih.gov Other derivatives function by inhibiting heat shock protein 90 (Hsp90), a chaperone protein that is crucial for the stability and function of many oncoproteins. Inhibition of Hsp90 leads to the degradation of these oncoproteins, making it a promising target for cancer therapy. nih.gov
Table 1: Anticancer Activity of Selected 1,2,5-Thiadiazole Derivatives
| Compound | Cancer Cell Line | Activity (GI₅₀) |
|---|---|---|
| NSC763968 | Leukemia | 0.18 - 1.45 µM |
| NSC763968 | Prostate Cancer | 0.18 - 1.45 µM |
| NSC763968 | Ovarian Cancer | 0.20 - 5.68 µM |
| NSC763968 | Breast Cancer | 0.20 - 5.68 µM |
| NSC763968 | Melanoma | 0.20 - 5.68 µM |
| NSC763968 | Renal Cancer | 0.20 - 5.68 µM |
| NSC763968 | Glioma | 0.20 - 5.68 µM |
| NSC763968 | Non-small Cell Lung Cancer | 0.20 - 5.68 µM |
| NSC757963 | Leukemia | 0.33 - 3.15 µM |
Receptor Ligand Interactions
Derivatives of this compound have been investigated as ligands for the serotonin 5-HT1A receptor, which is a key target in the treatment of anxiety and depression. researchgate.netnih.gov Amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine have been shown to be potent agonists and antagonists at the 5-HT1A receptor. researchgate.net These compounds exhibit selective affinity for the 5-HT1A receptor over other receptors such as alpha1-adrenergic and dopamine (D2, D3, and D4) receptors. researchgate.net
Arylpiperazine derivatives incorporating the 1,2,5-thiadiazole moiety have also demonstrated high potency and selectivity for the 5-HT1A receptor. nih.gov For example, certain arylpiperazinylalkylthiothienopyrimidine and thiadiazole derivatives show affinity values in the nanomolar range for the 5-HT1A receptor. nih.gov One particular compound exhibited a Ki value of 0.26 nM with a selectivity of 28-fold for the 5-HT1A receptor over the alpha1A receptor. nih.gov Other derivatives, while less potent with Ki values of 9.40 nM and 5.06 nM, displayed high selectivity of 207- and 73-fold, respectively. nih.gov The functional activity of these ligands has been confirmed in cellular assays, where they act as partial agonists. researchgate.net
Table 2: 5-HT1A Receptor Affinity of Selected 1,2,5-Thiadiazole Arylpiperazine Derivatives
| Compound | 5-HT₁ₐ Receptor Affinity (Kᵢ) | Selectivity (vs. α₁ₐ) |
|---|---|---|
| Compound 16 | 0.26 nM | 28 |
| Compound 20 | 9.40 nM | 207 |
| Compound 21 | 5.06 nM | 73 |
The muscarinic acetylcholine receptors (mAChRs) are involved in numerous physiological functions, and their modulation is a therapeutic strategy for various diseases. Derivatives of 1,2,5-thiadiazole have been explored as modulators of these receptors.
A series of 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines (substituted-TZTPs) have been synthesized and shown to be potent and selective agonists for the M1 muscarinic receptor. nih.gov The potency of these compounds is influenced by the nature of the substituent on the thiadiazole ring. For instance, (pentyloxy)- and (hexyloxy)-TZTP analogues demonstrated over 90% inhibition of twitch height in rabbit vas deferens preparations with IC50 values in the low picomolar range, indicating potent M1 agonism. nih.gov In contrast, these compounds showed low efficacy and potency at M2 and M3 receptors. nih.gov
Furthermore, other 1,2,5-thiadiazole analogues have been identified as M1/M2/M4 selective muscarinic agonists. nih.gov One such compound, CDD-0304, is a tetra(ethyleneglycol)(3-methoxy-1,2,5-thiadiazol-4-yl)[3-(1-methyl-1,2,5,6-tetrahydropyrid-3-yl)-1,2,5-thiadiazol-4-yl] ether. psyneurgy.comnih.gov Conversely, another derivative, 2-(4-methoxy-1,2,5-thiadiazol-3-yloxy)-N,N-dimethylethanamine fumarate (CDD-0361F), was found to act as an antagonist at M5 muscarinic receptors. psyneurgy.comnih.gov
Table 3: Muscarinic Receptor Activity of Selected 1,2,5-Thiadiazole Derivatives
| Compound | Receptor Subtype | Activity |
|---|---|---|
| (Pentyloxy)-TZTP | M1 | Potent Agonist |
| (Hexyloxy)-TZTP | M1 | Potent Agonist |
| CDD-0304 | M1/M2/M4 | Selective Agonist |
| CDD-0361F | M5 | Antagonist |
Thiadiazole derivatives have been investigated as antagonists for adenosine receptors. While much of the research has focused on the 1,2,4-thiadiazole (B1232254) isomer, there is evidence suggesting that the 1,2,5-thiadiazole scaffold can also interact with these receptors. Studies on various heterocyclic compounds as adenosine antagonists have identified thiadiazole derivatives as a promising class. nih.gov Specifically, certain thiadiazole derivatives have been shown to be potent and selective antagonists of the adenosine A1 receptor. nih.gov For instance, a series of thiadiazolobenzamides revealed compounds with high affinity for the A1 receptor, with Ki values in the nanomolar range. nih.gov However, it is important to note that the specific contribution of the this compound moiety to A1 receptor modulation requires further focused investigation to delineate its precise structure-activity relationships.
Enzyme Inhibition Mechanisms
Derivatives of 1,2,5-thiadiazolidin-3-one 1,1-dioxide have been identified as a class of potent, time-dependent inhibitors of serine proteases, particularly human leukocyte elastase (HLE). nih.gov These compounds act as mechanism-based inhibitors. The proposed mechanism involves the formation of a highly reactive N-sulfonyl imine, which is a Michael acceptor, following an enzyme-induced fragmentation of the sulfonamide. nih.gov This reactive intermediate then forms a stable acyl-enzyme complex, leading to the inactivation of the protease. nih.gov
The efficacy of these inhibitors is demonstrated by their high inactivation rate constants. Carboxylate derivatives based on the 1,2,5-thiadiazolidin-3-one 1,1-dioxide platform have exhibited kinact/KI values as high as 4,928,300 M-1s-1 against HLE. The inhibitory potency is influenced by both the pKa and the structure of the leaving group. Furthermore, by appropriate selection of the primary specificity group (RI), selective inhibition of HLE over another serine protease, cathepsin G, can be achieved.
Table 4: Inhibition of Human Leukocyte Elastase by 1,2,5-Thiadiazolidin-3-one 1,1-Dioxide Derivatives
| Inhibitor Class | Target Enzyme | Inhibition Type | Potency (k_inact/K_I) |
|---|---|---|---|
| 1,2,5-Thiadiazolidin-3-one 1,1-dioxide sulfonamides | Human Leukocyte Elastase | Time-dependent, Mechanism-based | Efficient |
| 1,2,5-Thiadiazolidin-3-one 1,1-dioxide carboxylates | Human Leukocyte Elastase | Time-dependent | Up to 4,928,300 M⁻¹s⁻¹ |
Endocannabinoid-Hydrolyzing Enzyme Inhibition (e.g., Monoglyceride Lipase, Lysosomal Acid Lipase)
Derivatives of this compound have emerged as notable inhibitors of certain hydrolyzing enzymes, particularly lysosomal acid lipase (LAL).
Lysosomal Acid Lipase (LAL) Inhibition
A variety of 3,4-disubstituted 1,2,5-thiadiazole carbamates, which can be synthesized from a this compound core, have been identified as potent and specific inhibitors of lysosomal acid lipase. nih.govnih.gov LAL is a critical enzyme for the hydrolysis of cholesteryl esters and triglycerides within lysosomes, and its inhibition is a potential therapeutic strategy for conditions like Niemann-Pick type C (NPC) disease. nih.govacs.org Research has shown that for effective LAL inhibition, both the 1,2,5-thiadiazole moiety and the carbamate group are essential. nih.gov Studies involving various thiadiazole amides, esters, and ketones showed that only the carbamate derivatives were effective LAL inhibitors. nih.govnih.gov
The inhibitory activity of several C(3)-oxygenated/C(4)-aminated 1,2,5-thiadiazole carbamate analogues has been evaluated. The table below summarizes the findings for representative compounds.
| Compound | Description | Inhibitory Activity (IC₅₀) | Notes |
|---|---|---|---|
| 4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate | A C3-oxygenated, C4-aminated thiadiazole carbamate derivative. | Potent | Demonstrates the necessity of the carbamate and thiadiazole core for LAL inhibition. nih.gov |
| 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate | A C3-oxygenated, C4-aminated thiadiazole carbamate derivative. | Potent | Exhibits time-dependent, competitive inhibition of LAL. nih.gov |
Monoglyceride Lipase (MGL) Inhibition
Monoglyceride lipase (MGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). While the inhibition of MGL is a significant area of therapeutic research, and various heterocyclic compounds have been developed as inhibitors, there is a lack of prominent reports specifically identifying derivatives of this compound as potent MGL inhibitors. nih.govnih.govmdpi.com
DNA Cleavage Activity
Certain derivatives of this compound have been synthesized and evaluated for their ability to interact with and cleave DNA. This activity is crucial as it suggests potential applications in the development of anticancer agents, which often function by damaging the DNA of tumor cells. sciepub.com
One study focused on the synthesis of 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol, which originates from a 4-morpholino-1,2,5-thiadiazol-3-ol precursor. researchgate.net This compound was investigated for its potential to induce DNA cleavage, indicating that the 1,2,5-thiadiazole scaffold can be functionalized to interact with genetic material. researchgate.net The ability of such compounds to damage plasmid DNA, converting supercoiled forms to relaxed or linear forms, is a key indicator of nuclease-like activity. nih.gov
| Compound Derivative | Assay | Result | Source |
|---|---|---|---|
| Maleate salt of 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol | DNA Cleavage Assay | Exhibited potential for DNA cleavage. | researchgate.net |
Other Reported Biological Activities (e.g., Antihypertensive, Antidiabetic)
The 1,2,5-thiadiazole scaffold is recognized for its diverse pharmacological potential, including antihypertensive and antidiabetic activities. nih.govwisdomlib.org
Antihypertensive Activity Thiadiazole derivatives have been investigated for their ability to lower blood pressure. While much of the specific research has focused on the 1,3,4-thiadiazole isomer, the broader class of thiadiazoles is considered promising for developing antihypertensive agents. nih.gov Preliminary studies on some thiadiazole compounds indicated that their hypotensive action was due to a direct relaxant effect on vascular smooth muscle. nih.gov Other derivatives have been explored as α-adrenergic receptor antagonists, which is another established mechanism for reducing blood pressure. researchgate.net
Antidiabetic Activity Various thiadiazole derivatives have been designed and synthesized as potential antidiabetic agents. researchgate.net The therapeutic potential of these compounds is often linked to their ability to inhibit key enzymes involved in glucose metabolism, such as α-glucosidase. jneonatalsurg.commdpi.com This inhibitory action can help to control postprandial hyperglycemia. Molecular docking studies have been used to design thiadiazole derivatives that can effectively bind to the active sites of such enzymes. researchgate.net
Elucidation of Biological Mechanisms of Action
Mechanism of Endocannabinoid-Hydrolyzing Enzyme Inhibition
The inhibitory action of 1,2,5-thiadiazole carbamates against lysosomal acid lipase (LAL) is proposed to occur through a mechanism involving the transient carbamoylation of the enzyme. nih.govacs.org This process is analogous to the mechanism by which other carbamate inhibitors, such as rivastigmine, inhibit acetylcholinesterase. nih.govnih.gov The carbamate moiety of the thiadiazole derivative attacks the catalytic serine residue in the active site of LAL. This forms a temporary, covalent carbamoyl-enzyme intermediate, which renders the enzyme inactive. nih.govfigshare.com The time-dependent and competitive nature of the inhibition observed in studies supports this mechanism of action. nih.gov
Mechanism of DNA Cleavage
The mechanism by which 1,2,5-thiadiazole derivatives cleave DNA can involve several pathways. One common mechanism for small molecules is the generation of reactive oxygen species (ROS), such as singlet oxygen or superoxide free radicals, which then attack the phosphodiester backbone or the nucleotide bases of DNA, leading to strand scission. nih.gov Another potential pathway is through direct interaction with DNA, either by intercalation between base pairs or by binding within the major or minor grooves, which can destabilize the DNA structure and lead to cleavage. sciepub.comsciepub.com The specific mechanism for a given 1,2,5-thiadiazole derivative would depend on its unique structural and electronic properties. researchgate.net
Mechanism of Other Biological Activities
Antihypertensive Action: The blood pressure-lowering effects of thiadiazole derivatives are likely attributable to their influence on the vascular system. One proposed mechanism is the direct relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. nih.gov Alternatively, some derivatives may act as antagonists at α-adrenergic receptors, preventing vasoconstriction mediated by the sympathetic nervous system. researchgate.net
Antidiabetic Action: For antidiabetic activity, the primary mechanism for many thiadiazole compounds is the inhibition of carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase. jneonatalsurg.com By inhibiting these enzymes in the digestive tract, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, which in turn reduces the rate of glucose absorption and lowers post-meal blood glucose levels. mdpi.com
Applications and Future Research Directions of 1,2,5 Thiadiazol 3 Ol and Its Derivatives
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, the 1,2,5-thiadiazole (B1195012) ring is recognized as a "privileged scaffold" due to its wide range of biological activities. nih.gov Its derivatives have been extensively explored for their potential to treat a multitude of diseases, leading to the development of novel therapeutic candidates. nih.govresearchgate.net
The structural versatility of the thiadiazole nucleus allows for the development of compounds with a broad spectrum of pharmacological effects. nih.govmdpi.com Research has demonstrated that derivatives of thiadiazoles, including the 1,2,5-isomer, exhibit significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents. isres.orgmdpi.com
Specifically, sulfur-substituted anthra[1,2-c] tmu.edu.twencyclopedia.pubnih.govthiadiazole-6,11-diones have been synthesized and evaluated for their anticancer properties. researchgate.net One compound from this series, designated 6g, proved to be particularly active, inducing apoptosis in DU-145 prostate cancer cells and attenuating key signaling pathways (ERK1/2 and p38) involved in cancer progression. researchgate.net Another study focused on N-substituted anthra[1,2-c] tmu.edu.twencyclopedia.pubnih.govthiadiazole-6,11-dione derivatives, identifying them as potential multi-target anticancer drugs that can inhibit Topoisomerase I and induce cell cycle arrest. tmu.edu.tw The diverse biological activities of thiadiazole derivatives are a testament to their importance in drug discovery. mdpi.commdpi.comencyclopedia.pub
Below is a table summarizing the therapeutic potential of selected thiadiazole derivatives.
| Thiadiazole Derivative Class | Target Disease/Condition | Observed Biological Activity | Reference |
|---|---|---|---|
| Anthra[1,2-c] tmu.edu.twencyclopedia.pubnih.govthiadiazole-6,11-diones | Cancer (Prostate) | Induction of apoptosis; Attenuation of ERK1/2 and p38 signaling pathways. researchgate.net | researchgate.net |
| N-substituted anthra[1,2-c] tmu.edu.twencyclopedia.pubnih.govthiadiazole-6,11-diones | Cancer | Inhibition of Topoisomerase I; Inhibition of cyclin D1 and COX-2; G0/G1 phase cell cycle arrest. tmu.edu.tw | tmu.edu.tw |
| 4,5-diaryl-1,2,3-thiadiazole derivatives | Cancer | Inhibition of Hsp90 chaperone protein, crucial for tumor cell growth. mdpi.com | mdpi.com |
| 1,2,3-thiadiazole derivatives | HIV-1 | Potent anti-HIV-1 activity with a high selectivity index. mdpi.comencyclopedia.pub | mdpi.comencyclopedia.pub |
The process of drug discovery often involves identifying a "lead compound" with promising activity and then chemically modifying it to enhance its efficacy and selectivity. tmu.edu.twresearchgate.net Thiadiazole derivatives have served as excellent starting points for such optimization strategies. nih.govnih.gov
For instance, starting from a lead compound, NSC745885, a thiadiazole-fused anthraquinone, researchers designed and synthesized a series of novel analogues to develop multi-target anticancer agents. tmu.edu.tw This structure-based lead optimization led to compounds with improved capabilities to inhibit cancer cell growth and induce apoptosis. tmu.edu.tw Similarly, another research effort focused on the ring fusion and sulfur-substitution of anthra[1,2-c] tmu.edu.twencyclopedia.pubnih.govthiadiazole-6,11-diones to develop promising antitumor agents. researchgate.net
In a different therapeutic area, resveratrol, a natural product with chemopreventive properties, was used as a lead compound. nih.govnih.gov By replacing its central stilbene (B7821643) double bond with a 1,2,4-thiadiazole (B1232254) ring and optimizing the substituents on the flanking phenyl rings, scientists developed highly potent and selective inducers of quinone reductase 1 (QR1), an enzyme with cancer-preventive functions. nih.govnih.gov This optimization resulted in a compound (9o) with a concentration for doubling QR1 activity (CD value) of 0.087 μM, a significant improvement over resveratrol's 21 μM. nih.gov These examples highlight how the thiadiazole scaffold can be systematically modified to produce highly active drug candidates.
Bioisosteric replacement is a key strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to improve the compound's biological activity, metabolic stability, or pharmacokinetic profile. mdpi.comnih.gov The thiadiazole ring is a versatile bioisostere. For example, it has been reported that the thiadiazole group can act as a bioisosteric substitute for the thiazole (B1198619) moiety. nih.gov
The 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) rings are considered classical bioisosteres, with the sulfur and oxygen atoms being interchangeable, often resulting in compounds with similar biological properties. mdpi.com This principle allows for scaffold diversification, where the core structure of a drug candidate is altered to explore new chemical space and potentially discover compounds with superior properties. The 1,2,4-oxadiazole (B8745197) ring has also been successfully used as a metabolically stable analog of ester or amide functionalities in pharmacologically important molecules. nih.govresearchgate.net By incorporating thiadiazole rings into known drug scaffolds, researchers can create new chemical entities with enhanced potency and selectivity. nih.govnih.gov This approach of scaffold hopping and diversification is crucial for advancing drug discovery and overcoming challenges like drug resistance. nih.gov
Agricultural Chemistry Applications
The utility of 1,2,5-thiadiazole derivatives extends beyond medicine into the field of agricultural chemistry. isres.org These compounds have been developed as active ingredients in products designed to protect crops from pests and diseases, contributing to global food security. nih.govmdpi.com
Thiadiazole-containing compounds have been successfully commercialized as pesticides and herbicides. isres.orgnih.gov The inherent biological activity of the thiadiazole ring makes it a valuable component in the design of new agrochemicals. isres.orgacs.org A patent for pesticidal substituted 1,2,5-thiadiazole derivatives describes their use in insecticidal and acaricidal compositions for crop protection. google.com Research has also explored 1,3,4-thiadiazole derivatives for their herbicidal activity. acs.org More recently, new 5-substituted 1,2,4-thiadiazoles based on the structure of norfloxacin (B1679917) were synthesized and showed notable insecticidal activity against the cotton aphid (Aphis gossypii). nih.gov The development of these compounds provides farmers with new tools for pest management.
Bacterial infections in plants can lead to significant crop losses. Thiadiazole derivatives have emerged as promising antibacterial agents for managing plant diseases. nih.govacs.org A study focused on designing 1,2,4-thiadiazole derivatives containing a sulfone moiety to discover novel agents against plant pathogenic bacteria. nih.gov
One of the synthesized compounds, B7, demonstrated excellent activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), the pathogens responsible for bacterial blight and bacterial leaf streak in rice, respectively. nih.gov Compound B7 showed significantly better efficacy than commercial agents like thiodiazole copper and bismerthiazol. nih.gov It exhibited both protective and curative activities against bacterial leaf blight in rice and was found to interfere with the pathogen's virulence factors, including biofilm formation and motility. nih.gov Another study on 1,3,4-thiadiazole derivatives also showed strong protective and curative activities against rice bacterial leaf blight. acs.org
The table below presents data on the efficacy of thiadiazole derivatives against plant pathogens.
| Compound | Target Pathogen | Efficacy (EC50 in mg/L) | Reference |
|---|---|---|---|
| Compound B7 (1,2,4-thiadiazole derivative) | Xanthomonas oryzae pv. oryzae (Xoo) | 0.4 | nih.gov |
| Compound B7 (1,2,4-thiadiazole derivative) | Xanthomonas oryzae pv. oryzicola (Xoc) | 1.0 | nih.gov |
| Thiodiazole copper (Commercial Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 121.8 | nih.gov |
| Bismerthiazol (Commercial Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 73.3 | nih.gov |
| Compound 30 (1,3,4-thiadiazole derivative) | Xanthomonas oryzae pv. oryzae (Xoo) | 1.8 | acs.org |
| Compound 30 (1,3,4-thiadiazole derivative) | Xanthomonas oryzae pv. oryzicola (Xoc) | 2.1 | acs.org |
Materials Science and Optoelectronics
Derivatives of the 1,2,5-thiadiazole scaffold have garnered significant interest in materials science and optoelectronics due to their unique electronic properties. The inherent electron-deficient nature of the thiadiazole ring makes it a valuable building block for creating materials with specific functionalities for advanced applications.
Application in Organic Semiconductor Devices
The 1,2,5-thiadiazole moiety is a critical component in the design of organic semiconductors (OSCs) for devices like organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs). Its electron-accepting character allows for the creation of donor-acceptor (D-A) type molecules, which are essential for tuning the electronic properties and charge transport characteristics of the material.
In one study, new benzothiadiazole derivatives, specifically 4,7-di(9H-carbazol-9-yl)benzo[c] aspur.rsrsc.orgnih.govthiadiazole and 4-(9H-carbazol-9-yl)-7-(9H-pyrido[2,3-b]indol-9-yl) benzo[c] aspur.rsrsc.orgnih.govthiadiazole, were synthesized and evaluated as organic semiconductors. nih.gov Thin films made from 4,7-di(9H-carbazol-9-yl)benzo[c] aspur.rsrsc.orgnih.govthiadiazole demonstrated p-channel characteristics in a top-contact/bottom-gate OTFT device, achieving a carrier mobility of 10⁻⁴ cm²/Vs and a current on/off ratio of 10⁵. nih.gov
Another research effort focused on synthesizing p-type donor-acceptor semiconducting small molecules using 4H-thieno[3,2-b]pyrrole as the donor and benzo[c] aspur.rsrsc.orgnih.govthiadiazole as the acceptor. nih.gov The study investigated how the curvature of the molecular backbone affects the performance of organic field-effect transistors. A molecule with a more curved backbone (TP-BT4T-TP) exhibited a significantly better charge carrier mobility of 2.59 × 10⁻² cm² V⁻¹ s⁻¹ compared to its more linear counterpart (TP-BT2TT-TP), which had a low mobility of 5.41 × 10⁻⁵ cm² V⁻¹ s⁻¹. nih.gov This highlights the importance of molecular geometry, facilitated by the inclusion of the benzothiadiazole unit, in optimizing device performance.
Table 1: Performance of 1,2,5-Thiadiazole Derivatives in Organic Semiconductor Devices
| Compound Name | Device Type | Channel Type | Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|---|---|
| 4,7-di(9H-carbazol-9-yl)benzo[c] aspur.rsrsc.orgnih.govthiadiazole | OTFT | p-channel | 1.00E-04 | 10⁵ | nih.gov |
| TP-BT4T-TP | OFET | p-type | 2.59E-02 | - | nih.gov |
Exploration as Non-Linear Optical Materials
Non-linear optical (NLO) materials are crucial for applications in optical data storage, signal processing, and communication technologies. scielo.org.mxnih.gov The design of organic molecules with significant NLO properties often involves creating a D-π-A (donor-π bridge-acceptor) structure to facilitate intramolecular charge transfer. The electron-deficient 1,2,5-thiadiazole ring is an effective π-spacer or acceptor unit in these systems.
Research into phenoxazine-based dyes has demonstrated the utility of thiadiazole derivatives in molecular engineering for NLO applications. scielo.org.mx By incorporating an electron-deficient benzothiadiazole (BT) unit as a π-spacer, researchers were able to significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level and decrease the energy band gap of the dye molecules. This modification led to a substantial increase in polarity and, consequently, the NLO response. For instance, a dye incorporating the BT group showed a polarizability of 800 atomic units. scielo.org.mx
Further theoretical studies on non-fullerene derivatives based on a DTS(FBTTh₂)₂ structure have also highlighted the potential of 1,2,5-thiadiazole units. nih.gov In these designed molecules, a 5-fluorobenzo[c] aspur.rsrsc.orgnih.govthiadiazole (FBT) unit acts as an acceptor. The strategic placement of donor and acceptor moieties, connected via π-spacers, promotes charge transfer, which is a key determinant of the NLO response. The designed systems showed reduced energy gaps, indicating their potential as suitable NLO candidates. nih.gov
Corrosion Inhibition Studies
Thiadiazole derivatives have emerged as highly effective corrosion inhibitors for various metals and alloys, particularly mild steel, in acidic environments commonly found in industrial processes like pickling and oil and gas exploration. aspur.rsnih.govsemanticscholar.org Their efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring, which facilitate the adsorption of the inhibitor molecules onto the metal surface. nih.govresearchgate.net This adsorption forms a protective layer that acts as a barrier, isolating the metal from the corrosive medium. semanticscholar.orgresearchgate.net
The molecular structure of the thiadiazole derivative plays a critical role in its inhibition performance. aspur.rs Factors such as the presence of electron-donating groups (e.g., –OH, –NH₂, –OCH₃), aromatic rings, and the length of alkyl chains can enhance the inhibition efficiency by increasing the electron density on the molecule and promoting stronger adsorption onto the metal surface. researchgate.net
Several studies have quantified the performance of different thiadiazole derivatives. For instance, two 1,2,5-thiadiazoline S,S-dioxide derivatives, TANIS and TDMA, were tested as corrosion inhibitors for mild steel in a 0.5 M H₂SO₄ solution. At a concentration of 60 μM, the inhibition efficiencies reached 76% for TANIS and 82% for TDMA. rsc.org In another study using 1 M HCl, a novel inhibitor, 5,5´-(1,4-phenylene)bis(N-benzylidene-1,3,4-thiadiazol-2-amine) (PBTA), also demonstrated excellent inhibitive performance, which increased with higher concentrations of the inhibitor. semanticscholar.org The adsorption of these inhibitors on the mild steel surface was found to follow the Langmuir adsorption isotherm model. semanticscholar.org
Table 2: Inhibition Efficiency of Various Thiadiazole Derivatives on Mild Steel
| Inhibitor | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |
|---|---|---|---|---|
| TDMA | 0.5 M H₂SO₄ | 82 | 60 µM | rsc.org |
| TANIS | 0.5 M H₂SO₄ | 76 | 60 µM | rsc.org |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) | 0.50 M H₂SO₄ | >90 (at 250 ppm) | 250 ppm | nih.gov |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) | 0.50 M H₂SO₄ | ~85 (at 250 ppm) | 250 ppm | nih.gov |
Future Research Perspectives and Challenges in 1,2,5-Thiadiazol-3-ol Chemistry
The 1,2,5-thiadiazole scaffold and its derivatives, including this compound, represent a class of heterocyclic compounds with vast, yet not fully tapped, potential. While significant progress has been made, particularly in medicinal chemistry and material sciences, several avenues for future research and existing challenges remain. researchgate.net
A primary challenge lies in the development of more efficient and environmentally benign synthetic methodologies. While various procedures for creating the 1,2,5-thiadiazole ring exist, there is a continuous need for novel synthetic strategies that offer higher yields, greater functional group tolerance, and scalability for industrial applications. researchgate.netnih.gov Exploring one-pot synthesis and multicomponent reactions could provide elegant solutions.
In materials science, the future lies in the rational design of novel 1,2,5-thiadiazole-based materials with tailored optoelectronic and magnetic properties. nih.gov This includes the development of next-generation organic semiconductors with higher charge carrier mobilities and improved stability for flexible electronics. A deeper understanding of the structure-property relationships, aided by computational modeling, will be crucial. For instance, exploring the properties of 1,2,5-thiadiazole 1,1-dioxides and their radical anions could lead to the construction of functional molecular materials with unique magnetic properties. nih.gov
The exploration of fused 1,2,5-thiadiazole analogues is another promising direction. researchgate.net Fusing the thiadiazole ring with other aromatic or heterocyclic systems can significantly alter the electronic structure, leading to materials with novel photophysical properties suitable for applications in OLEDs, sensors, and photovoltaics.
Furthermore, while the biological activities of many 1,2,5-thiadiazole derivatives are well-documented, the specific potential of this compound and its closely related analogues is less explored. Future research should focus on synthesizing libraries of these specific compounds and screening them for a wider range of biological targets. The challenge will be to correlate specific structural features with desired activities and to understand their mechanisms of action at a molecular level.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2,5-Thiadiazol-3-ol, and what factors influence reaction efficiency?
- Methodology : The synthesis typically involves cyclization of thiosemicarbazides or thiourea derivatives under acidic or basic conditions. For example, outlines a multi-step synthesis using NaH/CH₃CN for deprotonation, BrCH₂COOC(CH₃)₃ for alkylation, and TFA for deprotection . Key factors affecting efficiency include:
- Reagent selection : Strong bases (e.g., NaH) improve cyclization but may require anhydrous conditions.
- Temperature control : Exothermic reactions (e.g., Br₂/CH₂Cl₂ halogenation) require careful cooling to avoid side products.
- Protection/deprotection strategies : TFA is commonly used for tert-butyl ester cleavage, as noted in .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Analytical workflow :
¹H NMR : Detect aromatic protons and hydroxyl groups (δ 10–12 ppm for -OH, though exchange broadening may occur) .
IR spectroscopy : Confirm the presence of -OH (broad peak ~3200 cm⁻¹) and C=S/C-N stretches (1100–1250 cm⁻¹) .
HPLC : Used for purity assessment and separation of impurities (e.g., 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol as a common byproduct, as in ) .
Advanced Research Questions
Q. How can computational methods like 3D-QSAR optimize the bioactivity of this compound derivatives?
- Approach :
- Descriptor selection : Use steric, electronic, and hydrophobic parameters derived from X-ray crystallography or DFT calculations. highlights 3D-QSAR studies on thiadiazole derivatives to correlate substituent effects with antifungal activity .
- Validation : Cross-validate models with experimental IC₅₀ data from enzymatic assays (e.g., acetylcholinesterase inhibition).
Q. What strategies resolve contradictions in yield data across synthetic protocols for this compound?
- Root causes :
- Solvent polarity : Polar aprotic solvents (e.g., CH₃CN) favor cyclization but may hydrolyze intermediates ( vs. ) .
- Catalyst compatibility : LiOH/H₂O in improves saponification but can degrade acid-sensitive products .
Q. How do structural modifications at the 3-OH position affect the compound’s stability and reactivity?
- Key findings :
- Esterification : Replacing -OH with acetyl groups (e.g., using CDI/THF in ) improves stability but reduces hydrogen-bonding capacity .
- Metal coordination : The hydroxyl group can chelate metals (e.g., Cu²⁺), altering redox properties, as observed in for analogous thiadiazoles .
Critical Analysis of Evidence
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
